molecular formula C24H38O4 B12703521 1-Methyl-2-((1-oxoundecyl)oxy)propyl benzenepropanoate CAS No. 84006-71-3

1-Methyl-2-((1-oxoundecyl)oxy)propyl benzenepropanoate

Cat. No.: B12703521
CAS No.: 84006-71-3
M. Wt: 390.6 g/mol
InChI Key: KMVAUNKHVKIFEQ-UHFFFAOYSA-N
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Description

1-Methyl-2-((1-oxoundecyl)oxy)propyl benzenepropanoate is an organic compound with the molecular formula C24H38O4 and a molecular weight of 390.62 g/mol . This compound is known for its unique chemical structure, which includes a benzene ring, a propanoate group, and a long aliphatic chain. It is used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

The synthesis of 1-Methyl-2-((1-oxoundecyl)oxy)propyl benzenepropanoate involves several steps. One common method includes the esterification of benzenepropanoic acid with 1-methyl-2-((1-oxoundecyl)oxy)propanol under acidic conditions . The reaction typically requires a catalyst such as sulfuric acid or p-toluenesulfonic acid and is carried out at elevated temperatures to drive the reaction to completion. Industrial production methods may involve continuous flow reactors to optimize yield and purity.

Mechanism of Action

Comparison with Similar Compounds

1-Methyl-2-((1-oxoundecyl)oxy)propyl benzenepropanoate can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific combination of functional groups and aliphatic chain length, which confer distinct chemical and biological properties.

Properties

CAS No.

84006-71-3

Molecular Formula

C24H38O4

Molecular Weight

390.6 g/mol

IUPAC Name

3-(3-phenylpropanoyloxy)butan-2-yl undecanoate

InChI

InChI=1S/C24H38O4/c1-4-5-6-7-8-9-10-14-17-23(25)27-20(2)21(3)28-24(26)19-18-22-15-12-11-13-16-22/h11-13,15-16,20-21H,4-10,14,17-19H2,1-3H3

InChI Key

KMVAUNKHVKIFEQ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCC(=O)OC(C)C(C)OC(=O)CCC1=CC=CC=C1

Origin of Product

United States

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